molecular formula C17H13N3 B13936750 1H-Pyrrole-3-carbonitrile, 2-amino-1,4-diphenyl- CAS No. 61404-70-4

1H-Pyrrole-3-carbonitrile, 2-amino-1,4-diphenyl-

Cat. No.: B13936750
CAS No.: 61404-70-4
M. Wt: 259.30 g/mol
InChI Key: CJNPJKYCHRKYHU-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carbonitrile, 2-amino-1,4-diphenyl- is a heterocyclic compound with significant interest in the fields of medicinal and synthetic chemistry. This compound features a pyrrole ring substituted with amino and diphenyl groups, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

The synthesis of 1H-Pyrrole-3-carbonitrile, 2-amino-1,4-diphenyl- typically involves multicomponent reactions. One common method includes the reaction of substituted benzaldehydes, malononitrile, and phenyl hydrazine under specific conditions. The reaction is often catalyzed by recyclable catalysts such as alumina-silica-supported manganese dioxide in water, yielding high purity products .

Chemical Reactions Analysis

1H-Pyrrole-3-carbonitrile, 2-amino-1,4-diphenyl- undergoes various chemical reactions, including:

Scientific Research Applications

1H-Pyrrole-3-carbonitrile, 2-amino-1,4-diphenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-carbonitrile, 2-amino-1,4-diphenyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors, leading to the suppression of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

1H-Pyrrole-3-carbonitrile, 2-amino-1,4-diphenyl- can be compared with other similar compounds such as:

1H-Pyrrole-3-carbonitrile, 2-amino-1,4-diphenyl- stands out due to its unique combination of functional groups, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

61404-70-4

Molecular Formula

C17H13N3

Molecular Weight

259.30 g/mol

IUPAC Name

2-amino-1,4-diphenylpyrrole-3-carbonitrile

InChI

InChI=1S/C17H13N3/c18-11-15-16(13-7-3-1-4-8-13)12-20(17(15)19)14-9-5-2-6-10-14/h1-10,12H,19H2

InChI Key

CJNPJKYCHRKYHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C(=C2C#N)N)C3=CC=CC=C3

Origin of Product

United States

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